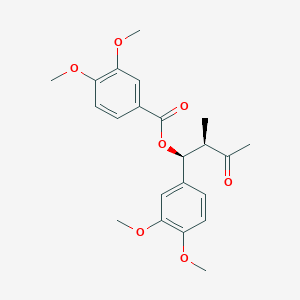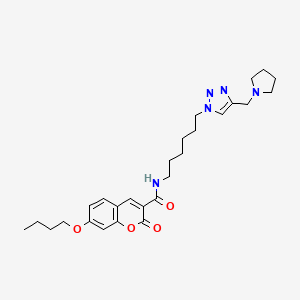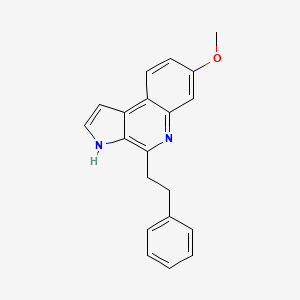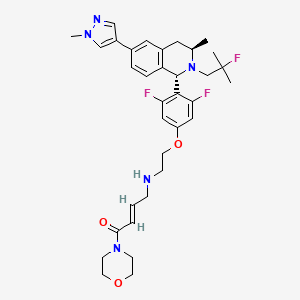
ER degrader 2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ER degrader 2, also known as a selective estrogen receptor degrader, is a novel compound designed to target and degrade estrogen receptors. Estrogen receptors are proteins that are activated by the hormone estrogen and play a crucial role in the development and progression of certain types of breast cancer. By degrading these receptors, this compound aims to inhibit the growth of estrogen receptor-positive breast cancer cells .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ER degrader 2 involves multiple steps, including the formation of key intermediates and the final coupling reactions. The synthetic route typically starts with the preparation of a fluoropropyl pyrrolidinyl side chain, which is then coupled with a core structure containing a selective estrogen receptor degrader moiety. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization and chromatography to obtain the final product. Quality control measures are implemented at various stages to ensure the consistency and efficacy of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
ER degrader 2 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common in the synthesis and modification of this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which may have different pharmacological properties and potential therapeutic applications .
Applications De Recherche Scientifique
ER degrader 2 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the structure and function of estrogen receptors and their role in cellular signaling pathways.
Biology: Helps in understanding the mechanisms of hormone receptor signaling and its impact on cell proliferation and differentiation.
Medicine: Investigated for its potential in treating estrogen receptor-positive breast cancer and overcoming resistance to existing endocrine therapies.
Industry: Utilized in the development of new therapeutic agents and as a reference compound in drug discovery and development .
Mécanisme D'action
ER degrader 2 exerts its effects by binding to estrogen receptors and promoting their degradation through the ubiquitin-proteasome pathway. This process involves the tagging of the estrogen receptor with ubiquitin molecules, which signals for its degradation by the proteasome. By degrading the estrogen receptor, this compound effectively inhibits estrogen signaling and reduces the proliferation of estrogen receptor-positive breast cancer cells .
Comparaison Avec Des Composés Similaires
ER degrader 2 is compared with other similar compounds, such as:
Fulvestrant: An injectable selective estrogen receptor degrader with a similar mechanism of action but different pharmacokinetic properties.
Elacestrant: An oral selective estrogen receptor degrader with improved bioavailability and efficacy compared to fulvestrant.
Camizestrant: Another oral selective estrogen receptor degrader that shows promise in overcoming resistance to endocrine therapies .
This compound is unique in its structural design, which includes a fluoropropyl pyrrolidinyl side chain that enhances its degradation activity and selectivity for estrogen receptors .
Similar Compounds
- Fulvestrant
- Elacestrant
- Camizestrant
- SAR439859
- PROTAC ER degraders
Propriétés
Formule moléculaire |
C34H42F3N5O3 |
|---|---|
Poids moléculaire |
625.7 g/mol |
Nom IUPAC |
(E)-4-[2-[3,5-difluoro-4-[(1S,3R)-2-(2-fluoro-2-methylpropyl)-3-methyl-6-(1-methylpyrazol-4-yl)-3,4-dihydro-1H-isoquinolin-1-yl]phenoxy]ethylamino]-1-morpholin-4-ylbut-2-en-1-one |
InChI |
InChI=1S/C34H42F3N5O3/c1-23-16-25-17-24(26-20-39-40(4)21-26)7-8-28(25)33(42(23)22-34(2,3)37)32-29(35)18-27(19-30(32)36)45-13-10-38-9-5-6-31(43)41-11-14-44-15-12-41/h5-8,17-21,23,33,38H,9-16,22H2,1-4H3/b6-5+/t23-,33+/m1/s1 |
Clé InChI |
JNJPPEULZACPIQ-AHNIENEASA-N |
SMILES isomérique |
C[C@@H]1CC2=C(C=CC(=C2)C3=CN(N=C3)C)[C@H](N1CC(C)(C)F)C4=C(C=C(C=C4F)OCCNC/C=C/C(=O)N5CCOCC5)F |
SMILES canonique |
CC1CC2=C(C=CC(=C2)C3=CN(N=C3)C)C(N1CC(C)(C)F)C4=C(C=C(C=C4F)OCCNCC=CC(=O)N5CCOCC5)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


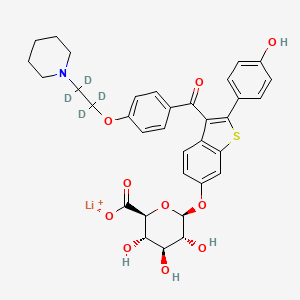
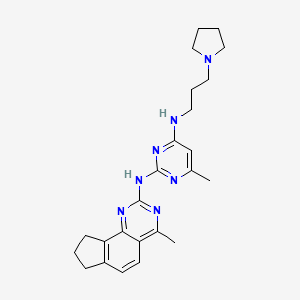
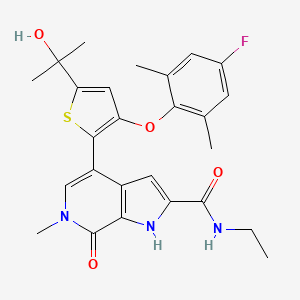
![2-(5-hydroxy-4-oxo-2-phenylchromen-7-yl)oxy-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B12406449.png)

![[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-1,1,2,3,3-pentadeuterio-3-heptadecanoyloxypropan-2-yl] (Z)-octadec-9-enoate](/img/structure/B12406460.png)
![N-[9-[(6aR,8R,9S)-9-hydroxy-2,2,4,4-tetra(propan-2-yl)-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-6-oxo-1H-purin-2-yl]-2-phenoxyacetamide](/img/structure/B12406474.png)

